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molecular formula C10H10O3 B8400695 2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran

2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran

Cat. No. B8400695
M. Wt: 178.18 g/mol
InChI Key: CNOJMNDAJUZLGJ-UHFFFAOYSA-N
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Patent
US04838924

Procedure details

Resorcinol (11 g) and 17.2 g of crotonic acid were heated at 180° C. for 30 minutes together with 15 g of zinc chloride with stirring. The reaction mixture was extracted with ethyl acetate, and purified by column chromatography to give 7.3 g of 2,3-dihydro-7-hydroxy-2-methyl-4-oxobenzopyran. The OH group of the compound was benzylated in a customary manner, and then the product was reacted with CH3MgBr in tetrahydrofuran. The product was then hydrogenated in ethanol at room temperature for 13 hours in the presence of 5% palladium-carbon. The hydrogenated product was purified by column chromatography to give 4.2 g (yield 24%) of the desired product as a brown liquid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9](O)(=[O:13])/[CH:10]=[CH:11]/[CH3:12]>[Cl-].[Zn+2].[Cl-]>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[C:9](=[O:13])[CH2:10][CH:11]([CH3:12])[O:5][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
17.2 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
Quantity
15 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(C(CC(O2)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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